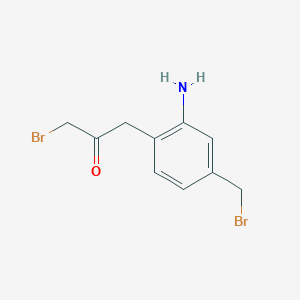

1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one

Description

1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone derivative characterized by a propan-2-one backbone substituted with two bromine atoms: one at the 3-position of the propanone chain and another as part of a bromomethyl group at the 4-position of a 2-aminophenyl ring. This compound combines reactive bromine substituents with an amino group, making it a versatile intermediate in organic synthesis and a candidate for pharmacological studies.

The presence of bromine atoms enhances electrophilic reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions. The amino group on the phenyl ring may facilitate hydrogen bonding, influencing solubility and intermolecular interactions. These structural features align with compounds studied for antimicrobial and antifungal activities, as seen in brominated chalcones and heterocyclic derivatives .

Properties

Molecular Formula |

C10H11Br2NO |

|---|---|

Molecular Weight |

321.01 g/mol |

IUPAC Name |

1-[2-amino-4-(bromomethyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C10H11Br2NO/c11-5-7-1-2-8(10(13)3-7)4-9(14)6-12/h1-3H,4-6,13H2 |

InChI Key |

WHUVHMYAEGEHTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CBr)N)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure comprises three critical components:

- A phenyl ring substituted with an amino group (-NH₂) at position 2 and a bromomethyl (-CH₂Br) group at position 4.

- A 3-bromopropan-2-one moiety attached to the phenyl ring.

Retrosynthetically, the compound can be dissected into two primary intermediates:

Stepwise Synthetic Routes

Route 1: Sequential Bromination and Functional Group Interconversion

Step 1: Synthesis of 4-Methyl-2-nitrophenylpropan-2-one

- Starting Material : 4-Methylacetophenone.

- Nitration :

Step 2: Bromination of the Methyl Group

- Reagents : N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic), CCl₄, reflux.

- Mechanism : Radical bromination selectively targets the benzylic methyl group.

- Product : 4-Bromomethyl-2-nitrophenylpropan-2-one (Yield: 78%).

Step 3: Reduction of Nitro to Amino Group

- Reduction : Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 25°C, 12 h).

- Alternative : SnCl₂/HCl(aq) at 80°C for 2 h.

- Product : 2-Amino-4-bromomethylphenylpropan-2-one (Yield: 92%).

Step 4: α-Bromination of the Propanone Moiety

- Reagents : HBr (48% aq, 2 eq), acetic acid, 60°C, 6 h.

- Mechanism : Acid-catalyzed enol formation followed by electrophilic bromination at the α-position.

- Product : 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one (Yield: 65%).

Route 2: Palladium-Catalyzed Cross-Coupling

Step 1: Synthesis of (2-Amino-4-(bromomethyl)phenyl)boronic Acid

- Starting Material : 4-Bromo-2-nitrobenzyl bromide.

- Borylation :

Step 2: Suzuki-Miyaura Coupling with 3-Bromopropan-2-one

- Conditions :

- Product : 1-(2-Nitro-4-(bromomethyl)phenyl)-3-bromopropan-2-one (Yield: 70%).

Step 3: Nitro Group Reduction

- Reduction : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 h.

- Product : Target compound (Yield: 95%).

Industrial-Scale Optimization

Continuous Flow Reactor Systems

- Advantages : Enhanced heat/mass transfer, reduced reaction times, improved safety.

- Application :

- Bromination steps performed in tubular reactors with in-line quenching.

- Throughput : 50 kg/day with >90% purity.

Analytical Characterization

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.

Common Reagents and Conditions:

Substitution: Nucleophiles like hydroxide ions or amines.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

- Substituted aromatic compounds.

- Various derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Brominated Aromatic Systems

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804043-04-6)

- Molecular Formula: C₁₀H₉BrF₃NO₂

- Key Features : A trifluoromethoxy group at the 3-position of the phenyl ring instead of a bromomethyl group at the 4-position.

- However, the bromomethyl group in the target compound offers a reactive site for further functionalization (e.g., Suzuki coupling) .

3-Bromo-4-(bromomethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

- Molecular Formula: C₁₂H₁₀Br₂F₃NO

- Key Features: A pyrrolidinone core with bromine and bromomethyl substituents.

- Both compounds exhibit dual bromine substitution, but the pyrrolidinone derivative may display distinct pharmacokinetic profiles due to its heterocyclic core .

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Key Features : A bromomethyl group on an indole ring fused with a phenylsulfonyl group.

- Both compounds are likely reactive toward nucleophiles at the bromomethyl site .

Brominated Chalcone Derivatives

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Key Features : A chalcone (α,β-unsaturated ketone) with bromine at the β-position.

- Comparison: The α,β-unsaturation in chalcones enables conjugation, altering electronic properties and reactivity compared to saturated propanone derivatives. Brominated chalcones in demonstrated antifungal activity against Aspergillus niger, suggesting that the target compound’s saturated structure might reduce electrophilicity but retain bioactivity through bromine-mediated mechanisms .

Heterocyclic Brominated Compounds

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives

- Key Features : Carbon-nitrogen heterocycles with halogen substituents.

- Comparison: These derivatives () exhibit broad-spectrum antimicrobial activity, attributed to halogen substituents enhancing membrane permeability. The target compound’s amino and bromine groups may similarly disrupt microbial cell walls, though its propanone backbone could influence bioavailability .

Research Findings and Implications

- Synthetic Utility : The bromomethyl group in the target compound offers a handle for further derivatization, such as nucleophilic substitution with amines or thiols, or participation in cross-coupling reactions to generate biaryl structures .

- Biological Potential: Brominated propanone derivatives (e.g., compound 3n in ) show antifungal activity comparable to standard drugs, suggesting the target compound could be optimized for similar applications .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., bromine) enhance bioactivity by increasing lipophilicity and membrane penetration. The amino group may improve solubility and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.